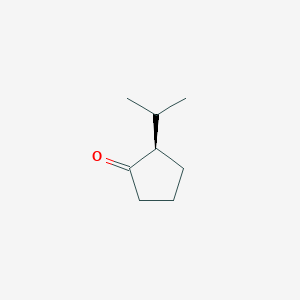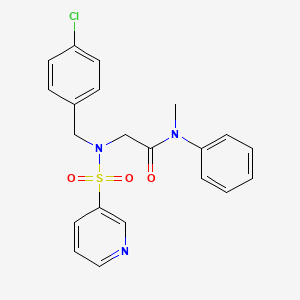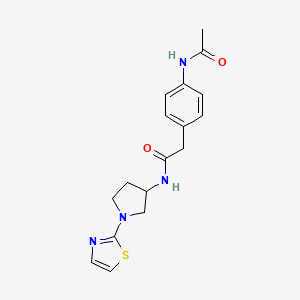![molecular formula C17H23N3OS B2590717 1-(4-(5,7-二甲基苯并[d]噻唑-2-基)哌嗪-1-基)-2-甲基丙-1-酮 CAS No. 897483-29-3](/img/structure/B2590717.png)
1-(4-(5,7-二甲基苯并[d]噻唑-2-基)哌嗪-1-基)-2-甲基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a ketone group. The molecular weight of the compound is 317.45.科学研究应用
光催化和可见光有机光催化剂
化合物X所含的苯并[c][1,2,5]噻二唑(BTZ)基团已被广泛研究,用于光伏和荧光传感器。 然而,它作为可见光有机光催化剂的潜力尚未得到深入探索 。研究人员合成了一系列基于BTZ基团的D-A(供体-受体)化合物,系统地改变了它们的电光和光物理性质。 这些光催化剂已在各种反应中得到验证,包括缺电子杂环芳烃的Minisci型脱羧烷基化反应 .
抗真菌活性
化合物X属于噻唑家族。 类似的衍生物已被合成并筛选其抗真菌活性 。研究化合物X的抗真菌潜力对于药物开发可能是有价值的。
抗抑郁特性
为了潜在的抗抑郁药物开发,合成了八种新型苯并噻唑衍生物,包括化合物X。 阐明它们的化学结构并评估其有效性可能有助于精神健康研究领域 .
作用机制
Target of Action
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one can alter the dopaminergic signaling pathways, which are often implicated in various neurological and psychiatric disorders .
Mode of Action
The interaction of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one with dopamine D2 receptors involves competitive inhibition. The compound binds to the receptor sites, preventing dopamine from attaching and activating the receptor. This inhibition leads to a decrease in dopaminergic activity, which can help in conditions characterized by excessive dopamine levels, such as schizophrenia and bipolar disorder .
Biochemical Pathways
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream signaling of the cAMP pathway, which is crucial for various cellular processes. This reduction in cAMP levels can lead to decreased neuronal excitability and altered neurotransmitter release, impacting mood and behavior .
Pharmacokinetics
The pharmacokinetics of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by its lipophilicity. It is distributed widely in the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys. These pharmacokinetic properties ensure that 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one maintains effective concentrations in the brain to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one include reduced dopaminergic activity, leading to decreased neuronal excitability and stabilization of mood and behavior. This can result in the alleviation of symptoms associated with disorders like schizophrenia, such as hallucinations and delusions, and mood stabilization in bipolar disorder .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other medications can alter its metabolism, leading to either enhanced or reduced effects .
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
属性
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-5-7-20(8-6-19)17-18-14-10-12(3)9-13(4)15(14)22-17/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZFKJVNHWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)

![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)




![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
